![molecular formula C22H16ClFN2OS2 B12025759 3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12025759.png)

3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

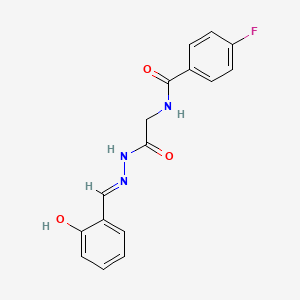

3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a chlorophenyl group, a fluorobenzylsulfanyl group, and a tetrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Syntheserouten und Reaktionsbedingungen

Die Synthese von 3-(4-Chlorphenyl)-2-[(2-Fluorbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-on umfasst typischerweise mehrere Schritte:

Bildung des Tetrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidin-4-on-Kerns: Dieser Schritt beinhaltet die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen.

Einführung der Chlorphenylgruppe: Dies kann durch eine Substitutionsreaktion erreicht werden, bei der eine Chlorphenylgruppe in die Kernstruktur eingeführt wird.

Anbindung der Fluorbenzylsulfanylgruppe: Dieser Schritt beinhaltet die Reaktion der Zwischenverbindung mit einem Fluorbenzylsulfanylreagenz unter bestimmten Bedingungen.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Syntheserouten umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von Katalysatoren, kontrollierte Temperatur- und Druckbedingungen sowie Reinigungsverfahren wie Umkristallisation oder Chromatographie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere am Schwefelatom in der Fluorbenzylsulfanylgruppe.

Reduktion: Reduktionsreaktionen können an verschiedenen Stellen auftreten, was möglicherweise die Kernstruktur oder die Substituentengruppen verändert.

Substitution: Die Chlorphenyl- und Fluorbenzylsulfanylgruppen können an Substitutionsreaktionen teilnehmen, die zur Bildung neuer Derivate führen.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktionsmittel: Wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitutionsreagenzien: Wie Halogenierungsmittel oder Nukleophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen verschiedene substituierte Derivate erzeugen können.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur macht sie zu einem wertvollen Zwischenprodukt in der organischen Synthese.

Biologie

In der biologischen Forschung kann diese Verbindung auf ihre möglichen Wechselwirkungen mit biologischen Molekülen untersucht werden. Ihre Struktur legt nahe, dass sie mit Proteinen oder Nukleinsäuren interagieren könnte, was sie zu einem Kandidaten für die Forschung zur Arzneimittelentwicklung macht.

Medizin

In der Medizin könnte diese Verbindung auf ihre potenziellen therapeutischen Eigenschaften untersucht werden.

Industrie

In der Industrie könnte diese Verbindung bei der Entwicklung neuer Materialien oder als Vorläufer für die Synthese anderer wertvoller Verbindungen verwendet werden.

5. Wirkmechanismus

Der Wirkmechanismus von 3-(4-Chlorphenyl)-2-[(2-Fluorbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-on würde von seinen spezifischen Wechselwirkungen mit molekularen Zielstrukturen abhängen. Mögliche Mechanismen umfassen:

Bindung an Enzyme: Die Verbindung kann Enzyme hemmen oder aktivieren, indem sie an ihre aktiven Zentren bindet.

Wechselwirkung mit Rezeptoren: Sie kann mit Zellmembran- oder intrazellulären Rezeptoren interagieren und Signalwege modulieren.

DNA-Interkalation: Die Verbindung könnte sich in die DNA interkalieren und so die Genexpression und Zellfunktion beeinflussen.

Wirkmechanismus

The mechanism of action of 3-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one would depend on its specific interactions with molecular targets. Potential mechanisms include:

Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

Interaction with Receptors: It may interact with cell surface or intracellular receptors, modulating signaling pathways.

DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular function.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3-(4-Chlorphenyl)-2-[(2-Fluorbenzyl)sulfanyl]-4H-pyrimidin-4-on: Ähnliche Kernstruktur, jedoch ohne den Tetrahydrocyclopenta[4,5]thieno-Anteil.

3-(4-Chlorphenyl)-2-[(2-Fluorbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-thieno[2,3-d]pyrimidin-4-on: Ähnliche Struktur, jedoch mit Variationen im Kernsringsystem.

Einzigartigkeit

Die Einzigartigkeit von 3-(4-Chlorphenyl)-2-[(2-Fluorbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-on liegt in seiner spezifischen Kombination von Substituenten und Kernstruktur. Diese einzigartige Anordnung kann unterschiedliche chemische und biologische Eigenschaften verleihen und sie zu einer wertvollen Verbindung für Forschung und Entwicklung machen.

Eigenschaften

Molekularformel |

C22H16ClFN2OS2 |

|---|---|

Molekulargewicht |

443.0 g/mol |

IUPAC-Name |

11-(4-chlorophenyl)-10-[(2-fluorophenyl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |

InChI |

InChI=1S/C22H16ClFN2OS2/c23-14-8-10-15(11-9-14)26-21(27)19-16-5-3-7-18(16)29-20(19)25-22(26)28-12-13-4-1-2-6-17(13)24/h1-2,4,6,8-11H,3,5,7,12H2 |

InChI-Schlüssel |

QCKQHYDGMGMKAE-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC=CC=C4F)C5=CC=C(C=C5)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B12025682.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12025683.png)

![2-[(5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12025688.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12025698.png)

![4-(2-([1,1'-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12025699.png)

![2-[(5-{[(4-Methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12025709.png)

![(2-{(E)-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}phenoxy)acetic acid](/img/structure/B12025710.png)

![3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12025721.png)

![N-(4-methoxyphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12025744.png)

![3-((5E)-5-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B12025750.png)